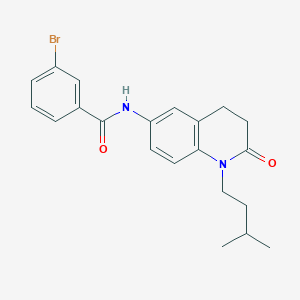

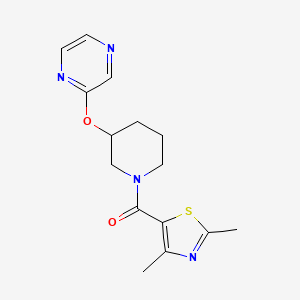

![molecular formula C25H19ClN4 B2583423 N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-13-4](/img/structure/B2583423.png)

N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The synthesis process is critical for developing new anti-TB compounds using cost-effective processes .科学的研究の応用

- Researchers have synthesized and characterized a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds were tested for their in vitro antimicrobial activity against Gram-positive bacteria (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), as well as anti-fungal activity against Aspergillus niger and Fusarium oxysporum .

- While not directly studied for this compound, related 4-aminopyrrolo[2,3-d]pyrimidines have shown anti-tubercular activity. Specifically, 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives exhibited slightly improved anti-tubercular effects compared to 4-halo (para; C-4) substituted derivatives .

- The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive, nano-molar inhibitors. These compounds showed selectivity for inhibition of PKB (protein kinase B) over the closely related kinase PKA .

- Indole derivatives, including pyrrolo[2,3-d]pyrimidines, have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants. While not directly related to our compound, this highlights the broader significance of indole-based molecules in plant biology .

- Although specific data for this compound are scarce, thieno[2,3-d]pyrimidin-4-amine derivatives have been associated with antiviral and anti-inflammatory activities . Further exploration in this context could be valuable.

- Thieno[2,3-d]pyrimidin-4-amine derivatives have been investigated for their antioxidant and anticancer properties . While the exact effects of our compound remain to be elucidated, its structural similarity suggests potential in these areas.

Antimicrobial Activity

Anti-Tubercular Potential

Kinase Inhibition

Plant Hormone Analog

Antiviral and Anti-Inflammatory Properties

Antioxidant and Anticancer Potential

作用機序

Target of Action

Compounds in the 7H-pyrrolo[2,3-d]pyrimidine class have been studied for their activity against various targets. For instance, some derivatives have been found to inhibit Protein Kinase B (Akt), a key component of intracellular signaling pathways regulating growth and survival .

Mode of Action

These compounds are ATP-competitive inhibitors, meaning they compete with ATP for binding to the kinase active site, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of Akt can affect several downstream pathways, including those involving GSK3β, FKHRL1, BAD, and mTOR, which are involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .

Pharmacokinetics

Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance .

Result of Action

The inhibition of Akt by these compounds can lead to decreased cell proliferation and increased apoptosis, making them potential antitumor agents .

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4/c26-22-14-8-7-11-19(22)15-27-24-23-21(18-9-3-1-4-10-18)16-30(25(23)29-17-28-24)20-12-5-2-6-13-20/h1-14,16-17H,15H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBBUTDEUYAJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

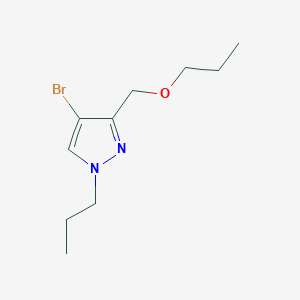

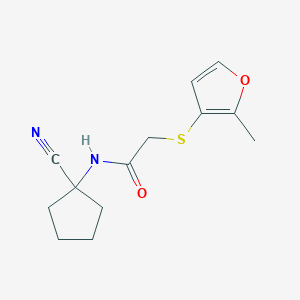

![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)

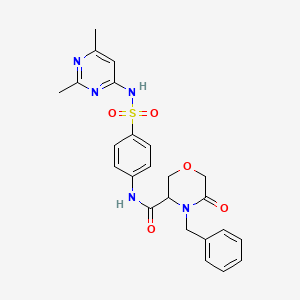

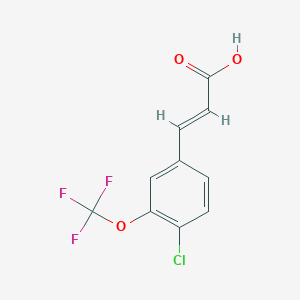

![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)

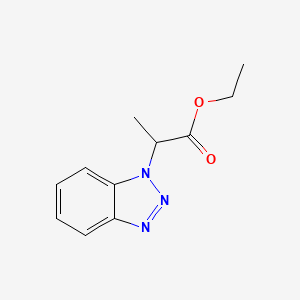

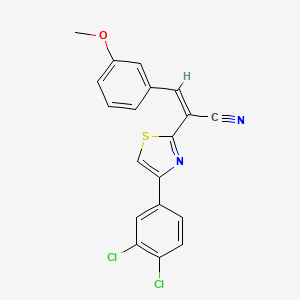

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)

![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)

![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2583357.png)